BenchChemオンラインストアへようこそ!

2-Bromo-6-fluoro-5-methylpyridin-3-amine

Lipophilicity Drug Design Physicochemical Profiling

2-Bromo-6-fluoro-5-methylpyridin-3-amine (CAS 1253654-77-1) is a tetra-substituted pyridine building block (C₆H₆BrFN₂, MW 205.03) featuring bromine at C2, fluorine at C6, a methyl group at C5, and a primary amine at C3. It is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 1253654-77-1
Cat. No. B3226291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-5-methylpyridin-3-amine
CAS1253654-77-1
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1F)Br)N
InChIInChI=1S/C6H6BrFN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3
InChIKeyOYFQCXQGEHJXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoro-5-methylpyridin-3-amine (CAS 1253654-77-1): Procurement-Ready Physicochemical and Structural Baseline


2-Bromo-6-fluoro-5-methylpyridin-3-amine (CAS 1253654-77-1) is a tetra-substituted pyridine building block (C₆H₆BrFN₂, MW 205.03) featuring bromine at C2, fluorine at C6, a methyl group at C5, and a primary amine at C3. It is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . Its computed physicochemical profile includes a Consensus Log Pₒ/𝓌 of 1.91, a topological polar surface area (TPSA) of 38.91 Ų, zero rotatable bonds, and a predicted pKa of 0.70, defining it as a compact, lipophilic, and weakly basic heteroaromatic scaffold . These properties position it as a versatile intermediate for medicinal chemistry campaigns—particularly kinase inhibitor development—and agrochemical discovery programs requiring selective, sequential functionalization.

Why Close Analogs of 2-Bromo-6-fluoro-5-methylpyridin-3-amine Cannot Be Interchanged Without Consequence


The simultaneous presence of bromine, fluorine, methyl, and amine substituents on this pyridine scaffold generates a physicochemical and reactivity profile that no single in-class analog replicates. Removing the C6-fluorine (e.g., 2-bromo-5-methylpyridin-3-amine, CAS 34552-14-2) increases the XLogP3-AA by approximately 0.7 units and raises the pKa by roughly 1.3 units, fundamentally altering the compound's protonation state at physiological pH and its passive membrane permeability [1]. Absence of the C5-methyl group (e.g., 2-bromo-6-fluoropyridin-3-amine, CAS 1068976-51-1) eliminates a key lipophilic contact point and reduces the Consensus Log P by roughly 0.4 units while also removing a potential site for metabolic oxidation . The bromine atom is the essential handle for Pd-catalyzed cross-coupling; its removal (e.g., 6-fluoro-5-methylpyridin-3-amine, CAS 186593-48-6) eliminates the primary vector for C–C bond formation. The precise regiochemical arrangement—Br ortho to NH₂, F para to NH₂, and CH₃ meta to NH₂—is chemically unique and cannot be replicated by isomers such as 5-bromo-2-methylpyridin-3-amine (CAS 914358-73-9, Br meta to NH₂). Generic or casual substitution therefore risks altering synthetic outcomes, pharmacokinetic parameters, and biological activity in ways that are both predictable and consequential.

Quantitative Differentiation Evidence for 2-Bromo-6-fluoro-5-methylpyridin-3-amine Relative to Closest Analogs


C6-Fluorine Imparts a Quantifiable Lipophilicity Gain of ~0.7–1.2 Log P Units Over Non-Fluorinated Analogs

The C6-fluorine substituent in 2-bromo-6-fluoro-5-methylpyridin-3-amine significantly elevates lipophilicity relative to the corresponding non-fluorinated analog 2-bromo-5-methylpyridin-3-amine (CAS 34552-14-2). The target compound exhibits a Consensus Log Pₒ/𝓌 of 1.91 (XLOGP3 = 1.99, iLOGP = 1.71) , whereas its non-fluorinated comparator registers an XLogP3-AA of approximately 1.3 [1]. This represents an increase of roughly 0.7 log units—sufficient to notably influence passive membrane permeability, microsomal metabolic stability, and off-target binding profiles in medicinal chemistry programs.

Lipophilicity Drug Design Physicochemical Profiling

C6-Fluorine Depresses Pyridine Basicity by ~1.3 pKa Units vs. Non-Fluorinated Analog, Altering Protonation State at Physiological pH

The electron-withdrawing fluorine at C6 dramatically reduces the basicity of the pyridine nitrogen. The target compound displays a predicted pKa of 0.70 ± 0.10 , whereas the non-fluorinated 2-bromo-5-methylpyridin-3-amine exhibits a pKa of 2.02 ± 0.20 [1]. This ΔpKa of approximately -1.3 units means that at physiological pH (7.4), the target compound exists almost exclusively in its neutral, unprotonated form, while the non-fluorinated analog retains a fraction of protonated species. This has direct implications for solubility, permeability, and target engagement in biological systems.

pKa Modulation Electron-Withdrawing Effects Bioavailability

Boiling Point Elevation of ~49°C Over the De-Brominated Analog Confirms Stronger Intermolecular Interactions Benefiting Purification

The presence of the heavy bromine atom markedly influences physical properties relevant to synthesis workup. The boiling point of the target compound is 324.3 ± 37.0 °C , whereas 6-fluoro-5-methylpyridin-3-amine (CAS 186593-48-6), which lacks the C2-bromine, boils at 275.5 ± 35.0 °C . This 49 °C difference reflects the contribution of bromine to molecular polarizability and dispersion forces, and has practical consequences for distillation-based purification and solvent removal strategies during scale-up.

Boiling Point Intermolecular Interactions Purification

Three Orthogonal Reactive Handles (C2-Br, C6-F, C3-NH₂) Enable Sequential Chemoselective Derivatization Unavailable in Simpler Analogs

The strategic value of 2-bromo-6-fluoro-5-methylpyridin-3-amine lies in its three chemically orthogonal functional groups. The C2-bromine is poised for Pd-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions [1]. The C6-fluorine can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions, while the C3-primary amine is available for amide bond formation, reductive amination, or Boc protection. This chemoselectivity triad is absent in all monomeric comparators: 2-bromo-5-methylpyridin-3-amine lacks the fluorine handle; 2-bromo-6-fluoropyridin-3-amine lacks the methyl group for lipophilic tuning; 6-fluoro-5-methylpyridin-3-amine lacks the cross-coupling handle entirely. In the isomer 5-bromo-2-methylpyridin-3-amine (CAS 914358-73-9), the bromine is positioned meta to the amine rather than ortho, altering the electronic environment for cross-coupling and precluding the possibility of intramolecular hydrogen bond formation between Br and NH₂.

Orthogonal Reactivity Cross-Coupling Sequential Derivatization

Multisubstituted Pyridin-3-amine Scaffold Established as Privileged Kinase Inhibitor Core with Nanomolar Potency in NSCLC Models

A foundational structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry (2017) systematically evaluated a series of multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). The lead compound from this series, 3m, demonstrated potent nanomolar inhibition against FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases, translating to significant in vivo antitumor activity (TGI = 66.1%) in NCI-H1581 xenograft models with a favorable pharmacokinetic profile [1]. While 2-bromo-6-fluoro-5-methylpyridin-3-amine was not the specific building block employed for 3m, this study establishes the broader pyridin-3-amine chemotype as a validated kinase inhibitor scaffold, and the specific substitution pattern of the target compound (Br, F, CH₃) maps directly onto the SAR trends identified: halogen occupation at the 2-position for hinge-binding interactions, fluorine for metabolic stability, and the methyl group for hydrophobic pocket occupancy.

Kinase Inhibition NSCLC FGFR Pyridin-3-amine Scaffold

Vendor-Supplied Batch QC with ≥98% Purity and Multi-Method Characterization Provides Procurement-Grade Certainty

Reputable suppliers provide 2-bromo-6-fluoro-5-methylpyridin-3-amine at a standard purity of ≥98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analysis . This level of characterization exceeds the typical 95–97% purity offered for less common analogs. For instance, 2-bromo-5-methylpyridin-3-amine (CAS 34552-14-2) is commonly supplied at 97% purity , and 2-bromo-6-fluoropyridin-3-amine (CAS 1068976-51-1) at 97–98% . The availability of multi-method QC data (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) reduces the need for in-house re-characterization and supports GLP-compliant laboratory workflows. Storage requirements are well-defined (2–8°C, protected from light), and the compound is classified as a liquid or low-melting solid at ambient temperature, simplifying handling .

Quality Control Purity Reproducibility Procurement

Highest-Impact Application Scenarios for 2-Bromo-6-fluoro-5-methylpyridin-3-amine Based on Verified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Fluorine-Enhanced Lipophilicity and Metabolic Stability

For kinase inhibitor programs targeting FGFR, EGFR, RET, or ALK, this building block provides a direct entry into the validated pyridin-3-amine chemotype. The C6-fluorine imparts a Log P advantage of ~0.7 units over non-fluorinated analogs [1], favoring passive membrane permeability, while the depressed pKa (0.70 vs. 2.02 for the non-fluorinated comparator) ensures the pyridine remains neutral at physiological pH, mitigating lysosomal trapping . The class-level evidence from J. Med. Chem. (2017) demonstrating nanomolar potency and in vivo efficacy (TGI = 66.1%) for multisubstituted pyridin-3-amines in NSCLC xenografts de-risks this scaffold choice [2]. The C2-bromine provides the essential cross-coupling handle for fragment elaboration, while the C3-amine enables amide library synthesis.

Parallel Synthesis and Diversity-Oriented Synthesis: Orthogonal Derivatization from a Single Intermediate

Programs requiring rapid analog generation benefit from the three orthogonal reactive handles present in this compound. Sequential chemoselective derivatization—first exploiting the C3-NH₂ for amidation, then the C2-Br for Suzuki coupling, and finally the C6-F for SNAr if required—allows construction of three-dimensional chemical libraries from a single building block without protecting group manipulation [1]. This orthogonal reactivity is not achievable with any of the four closest analogs, which each lack at least one of the three key functional groups. The ≥98% purity with multi-method QC (NMR, HPLC, GC) ensures that parallel synthesis outcomes are not confounded by starting material impurities.

Agrochemical Discovery: Fluorinated Heterocyclic Scaffolds with Enhanced Environmental Persistence

The combination of bromine and fluorine on the pyridine core aligns with the structural features common to modern agrochemical active ingredients, where halogenation improves both target-site potency and environmental stability [1]. The C6-fluorine contributes to oxidative metabolic resistance, while the C2-bromine enables late-stage diversification with aryl boronic acids to explore substituent effects on herbicidal or fungicidal activity. The computed TPSA of 38.91 Ų and Consensus Log P of 1.91 suggest favorable foliar uptake characteristics. The compound's role as a versatile intermediate in agrochemical synthesis has been noted in the technical literature [1].

Fragment-Based Drug Discovery: A Compact, Rule-of-Three Compliant Fluorinated Fragment

With a molecular weight of 205.03 Da, only 10 heavy atoms, zero rotatable bonds, a TPSA of 38.91 Ų, and a Consensus Log P of 1.91, this compound satisfies all key fragment-based drug discovery (FBDD) quality metrics [1]. It is notably more lipophilic than the non-fluorinated analog (ΔLog P ≈ +0.7), addressing a common limitation of fragment libraries where lead-like lipophilicity is difficult to achieve without violating molecular weight constraints. The C3-NH₂ provides a synthetic vector for fragment growing, while the C2-Br offers a second orthogonal exit vector. The compound's commercial availability at ≥98% purity with full QC documentation supports rapid hit validation without the delays associated with custom synthesis.

Quote Request

Request a Quote for 2-Bromo-6-fluoro-5-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.